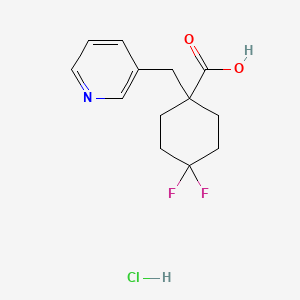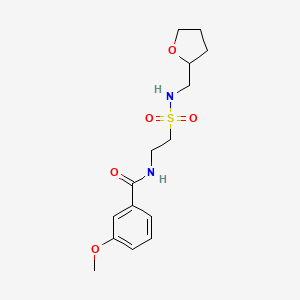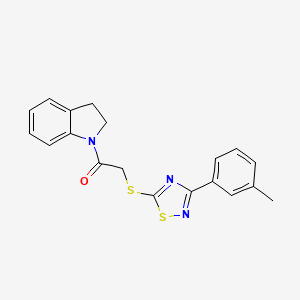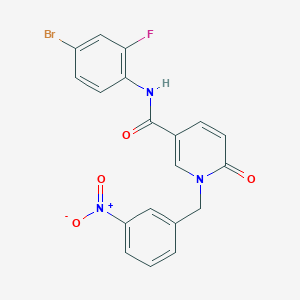
4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride, is a chemical substance with the molecular formula C13H15F2NO2・HCl . It has a molecular weight of 291.72 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H15F2NO2・HCl . It contains a cyclohexane ring which is difluorinated at the 4,4-positions. Attached to the ring is a carboxylic acid group and a pyridin-3-ylmethyl group. The compound is also a hydrochloride, indicating the presence of an attached chloride ion.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Cationic Cyclization and Esterification
Research has explored the use of related cyclohexane structures in organic synthesis, such as the cationic cyclization processes. For example, sulfonamides serve as novel terminators in cationic cyclisations, providing an efficient method for forming polycyclic systems through cationic cascades terminated by sulfonamide groups (Haskins & Knight, 2002). Moreover, the catalyzed deconjugative esterification of cyclohexylideneacetic acids showcases the synthetic utility of cyclohexane derivatives in creating complex organic molecules (Sano et al., 2006).
Material Science Applications
Polymer Synthesis
Cyclohexane derivatives have been utilized in the synthesis of aromatic polyamides, demonstrating significant solubility and thermal stability. These polymers exhibit transparent, flexible, and tough film properties, suitable for advanced material applications (Hsiao et al., 1999).
Catalysis and Supramolecular Chemistry
Supramolecular Frameworks
The ability to construct entangled frameworks based on bi- and tri-metallic cores utilizing cyclohexane-like structures underscores the versatility of these compounds in designing complex architectures. These frameworks exhibit unique topologies and potential for photoluminescent properties and thermogravimetric analyses (Li et al., 2012).
Hydrocarboxylation Catalysis
Cyclohexane derivatives serve as substrates in hydrocarboxylation reactions catalyzed by gold(III) complexes, illustrating the potential of such compounds in organic synthesis and industrial applications. The catalysis process transforms cyclohexane into valuable carboxylic acids, showcasing the efficiency and selectivity of the catalysts (Pakrieva et al., 2020).
Safety and Hazards
According to its Safety Data Sheet, if inhaled, it is advised to remove the person to fresh air and keep comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth . In case of any discomfort, it is advised to call a poison center or doctor . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)8-10-2-1-7-16-9-10;/h1-2,7,9H,3-6,8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRSZBHHUKAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CN=CC=C2)C(=O)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)
![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)


![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)



![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)


![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)